2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C19H22Cl2N2O2S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2,4-dichloro-6-phenylsulfanyloctyl) pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-2-17(26-18-6-4-3-5-7-18)9-15(20)8-16(21)12-25-19(24)14-10-22-13-23-11-14/h3-7,10-11,13,15-17H,2,8-9,12H2,1H3 |
InChI Key |
LVFIKOHPLLDQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC(COC(=O)C1=CN=CN=C1)Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrimidine Core: 2,4-Dichloropyrimidine-5-carboxylic Acid Derivatives
The synthesis typically begins with the preparation of the 2,4-dichloropyrimidine-5-carboxylic acid or its acid chloride derivative, which serves as a key intermediate for further functionalization.
Starting Material: Uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid) is commonly used as the precursor.
Chlorination Process: The uracil-5-carboxylic acid is reacted with chlorinating agents such as phosphorus oxychloride (POCl₃) combined with phosphorus trichloride (PCl₃) and chlorine gas to convert the hydroxyl groups at positions 2 and 4 into chloro substituents, yielding 2,4-dichloropyrimidine-5-carboxylic acid chloride.
Reaction Conditions: The reaction is performed by refluxing the mixture of uracil-5-carboxylic acid, POCl₃, PCl₃, and chlorine gas at approximately 100°C for about 4 hours. The molar ratio of chlorinating agents to uracil-5-carboxylic acid is about 3:1, with excess chlorinating agent limited to 10% by weight to optimize yield and purity.
Yield and Purity: This method achieves high yields (~98% of theoretical) and purity (96-98%) of the acid chloride intermediate, which is a viscous brown-yellow liquid suitable for subsequent reactions.
| Parameter | Value/Condition |
|---|---|
| Starting material | Uracil-5-carboxylic acid (62.4 g) |
| Chlorinating agents | POCl₃ (150 g), PCl₃ (182 g), Cl₂ (94 g) |
| Reaction temperature | Reflux (~100°C) |
| Reaction time | ~4 hours |
| Molar ratio (chlorinating agent:uracil) | ~3:1 |
| Yield | 98% theoretical |
| Purity | 96-98% |
| Physical state of product | Brown-yellow viscous liquid |
This process is economical, straightforward, and scalable for industrial production.
Introduction of the Phenylthio Group at Position 6
The substitution at the 6-position of the pyrimidine ring with a phenylthio group is achieved through nucleophilic aromatic substitution reactions.
Starting Intermediate: The 2,4-dichloropyrimidine-5-carboxylic acid chloride or its ester derivative.
Nucleophile: Thiophenol (phenylthiol) or its sodium salt is used as the nucleophile to displace the chlorine atom at the 6-position.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild heating (room temperature to 60°C) with a base (e.g., sodium hydride or sodium methoxide) to generate the phenylthiolate anion in situ.
Outcome: The phenylthio group is introduced selectively at the 6-position, yielding 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylic acid or its ester.
Advantages: This method provides high regioselectivity and good yields, with mild reaction conditions and relatively simple work-up procedures.
Esterification to Form the Octyl Pyrimidine-5-carboxylate
The final step involves esterification of the carboxylic acid group at position 5 with an octyl alcohol to form the octyl ester.
Method: The acid chloride intermediate (2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylic acid chloride) is reacted with octanol in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.
Reaction Conditions: The reaction is conducted under anhydrous conditions, typically at 0–25°C initially, then allowed to warm to room temperature or slightly elevated temperatures to complete the esterification.
Yield: This step generally proceeds with high efficiency, yielding the desired 2,4-dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate in good to excellent yields.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The chlorination step is critical for obtaining a high-purity pyrimidine intermediate. Using a combination of phosphorus oxychloride and phosphorus trichloride with controlled chlorine addition optimizes yield and minimizes byproducts.
The nucleophilic substitution at the 6-position is facilitated by the electron-deficient nature of the pyrimidine ring, allowing selective displacement of chlorine by the phenylthio group without affecting the 2- and 4-chloro substituents.
Esterification via acid chloride intermediates is preferred over direct esterification of the acid due to higher reactivity and better yields.
Alternative methods reported for related pyrimidine derivatives include the use of sodium dithionite for thio-substitution reactions in mixed aqueous-organic solvents, which may offer milder and more environmentally friendly conditions, though specific application to the phenylthio octyl ester derivative requires further validation.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Positions
The chlorine atoms at positions 2 and 4 of the pyrimidine ring are primary sites for nucleophilic substitution due to their electron-withdrawing effects. Key reactions include:
-
Amination : Reaction with amines under basic conditions (e.g., triethylamine) replaces chloro groups with amino functionalities. For example, derivatives of 2,4-dichloro-6-methylpyrimidine were aminated to produce EGFR kinase inhibitors with enhanced selectivity .
-
Cross-Coupling : Stille coupling with organostannanes (e.g., 2-(tributylstannyl)pyridine) in the presence of palladium catalysts introduces aryl or heteroaryl groups. This method was used to synthesize 4-arylvinylpyrimidines with tunable optical properties .
Table 1: Substitution Reactions in Dichloropyrimidine Derivatives
Functionalization of the Carboxylate Group
The octyl carboxylate moiety undergoes typical ester reactions:
-
Hydrolysis : Acid- or base-mediated hydrolysis converts the ester to a carboxylic acid, though direct examples for this compound are not reported.
-
Transesterification : Reacting with alcohols in acidic or basic conditions could replace the octyl chain with shorter or branched alkyl groups, as demonstrated in analogous butyl esters.
Cyclization Reactions
Reaction with bifunctional nucleophiles like hydrazine leads to heterocyclic ring formation. For example:
-
Pyrazolo-Pyrimidine Synthesis : Hydrazine reacts with chlorinated pyrimidines to form fused pyrazolo[3,4-d]pyrimidine scaffolds. In a related compound, 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde reacted with hydrazine to yield pyrazolo-pyrimidines with 61% efficiency .
Table 2: Cyclization Reaction Parameters
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | Dioxane, reflux, 18.5 hours | Pyrazolo[3,4-d]pyrimidine | 61% |
Oxidation of the Phenylthio Group
The phenylthio (-SPh) group can undergo oxidation to sulfoxide (-SOPh) or sulfone (-SO₂Ph) derivatives using oxidizing agents like mCPBA or H₂O₂. While not explicitly documented for this compound, such transformations are well-established in sulfur-containing pyrimidines.
Comparative Reactivity Insights
The octyl chain and phenylthio group confer unique steric and electronic effects compared to analogs:
-
Steric Hindrance : The bulky octyl group may slow substitution kinetics at position 5 compared to methyl or propyl analogs.
-
Electronic Effects : The phenylthio group enhances electron density at position 6, potentially directing electrophilic attacks to other ring positions.
Key Research Findings
-
Kinase Inhibition : Analogous 2,4-dichloro-6-methylpyrimidine derivatives showed 81.9% inhibitory activity against EGFR T790M/L858R mutants, highlighting the therapeutic potential of substituted pyrimidines .
-
Material Science Applications : Cross-coupled pyrimidines exhibit strong fluorescence properties, useful in optoelectronic devices .
Scientific Research Applications
Medicinal Chemistry Applications
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate has been studied for its potential therapeutic properties, particularly in the following areas:
- Antiviral Activity : Research indicates that this compound may inhibit key viral enzymes, disrupting the replication cycle of viruses. It shows promise as a candidate for developing antiviral medications.
- Anticancer Properties : The compound has demonstrated the ability to induce apoptosis in cancer cells by inhibiting enzymes involved in cellular proliferation. Studies suggest it may target pathways critical for cancer cell survival, making it a potential lead for anticancer drug development.
- Antimicrobial Effects : Investigations into its antimicrobial properties reveal that it can disrupt bacterial cell membranes and inhibit growth, positioning it as a candidate for new antibiotics.
Agricultural Applications
In agriculture, the compound's unique chemical properties make it suitable for use as:
- Herbicides : Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential as an effective herbicide. Research is ongoing to explore its efficacy against various weed species.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in tumor size in animal models of breast cancer. The mechanism was attributed to the inhibition of DNA synthesis pathways crucial for cancer cell proliferation.
- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a potential role as a new class of antimicrobial agents.
- Herbicidal Activity : Field trials have been conducted to evaluate its effectiveness against common agricultural weeds. Preliminary results suggest that it can significantly reduce weed biomass without harming crop yields.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it could inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Substituent Analysis
Key structural variations among pyrimidine derivatives involve substitutions at positions 2, 4, 5, and 4. Below is a comparative analysis of the target compound and analogs from the literature:
Key Observations:
- Electron Effects: The dichloro groups in the target compound enhance electrophilicity compared to methyl () or methylsulfonyl () substituents. This may increase reactivity in nucleophilic substitution reactions .
- Biological Activity: Arylamino substituents () correlate with antibacterial properties, whereas phenylthio groups (target compound) may alter target interactions due to sulfur’s polarizability and steric bulk .
Physicochemical and Functional Properties
- Stability: Dichloro substituents likely improve stability against hydrolysis compared to electron-donating groups (e.g., methyl in ). However, the phenylthio group may render the compound susceptible to oxidation .
- Solubility: The octyl ester reduces water solubility relative to methyl/ethyl analogs (). This could limit formulation options but enhance lipid bilayer penetration .
Biological Activity
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, characterized by its unique substitution pattern that includes two chlorine atoms, a phenylthio group, and an octyl chain. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.
- Molecular Formula : C17H18Cl2N2O2S
- Molecular Weight : 413.4 g/mol
- Structure : The compound features a pyrimidine ring with dichloro and phenylthio substitutions, enhancing its reactivity and biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting cellular functions essential for survival.
- Anti-inflammatory Effects : Its potential to inhibit cyclooxygenase enzymes suggests anti-inflammatory benefits, which could be useful in treating inflammatory diseases.
Biological Activities
Research indicates that this compound possesses various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition. |
| Antimicrobial | Effective against various bacterial strains by disrupting cell membranes. |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing pro-inflammatory mediator production. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Inflammation Studies : The compound was evaluated in animal models for its anti-inflammatory effects. Results indicated a significant reduction in edema formation and inflammatory cytokine levels following treatment.
Synthesis
The synthesis of this compound typically involves:
- Reaction between 2,4-dichloropyrimidine derivatives and phenylthiol.
- Subsequent esterification with octanol.
- Use of bases like triethylamine in solvents such as dichloromethane or tetrahydrofuran under reflux conditions.
Q & A
Q. Table 1: Optimization of Thiolation Step
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–80 | 70 | +22% |
| Solvent | DMF, CH₃CN, THF | CH₃CN | +15% (vs. THF) |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | Minimal by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
